molecular formula C2H2ClFO B1294616 Fluoroacetyl chloride CAS No. 359-06-8

Fluoroacetyl chloride

Cat. No. B1294616
CAS RN: 359-06-8
M. Wt: 96.49 g/mol
InChI Key: ZBHDTYQJAQDBIH-UHFFFAOYSA-N
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Description

Fluoroacetyl chloride is a compound that exhibits conformational isomerism, with the existence of trans and cis conformations. The trans conformation is more stable and is characterized by having the halogen atoms opposite each other. This stability is evident in both the gaseous and liquid states of the compound . The compound has been studied extensively through spectroscopic methods, including infrared and Raman spectroscopy, as well as ab initio calculations, which have provided detailed insights into its vibrational properties and conformational stability 10.

Synthesis Analysis

The synthesis of fluoroacetyl chloride and related compounds has been explored in various studies. For instance, fluoroacetylcholine chloride, a derivative of fluoroacetyl chloride, has been synthesized and crystallized, demonstrating the versatility of fluoroacetyl chloride in forming other chemical entities . Additionally, fluoroacetamides have been synthesized by acylation of amines with fluoroacetyl chloride, showcasing its reactivity and potential for creating a wide range of N-monosubstituted fluoroacetamides with varying toxicological properties .

Molecular Structure Analysis

The molecular structure of fluoroacetyl chloride has been determined through gas electron diffraction and microwave spectroscopy. These studies have revealed that the predominant conformer has a planar arrangement of heavy atoms with the fluorine and chlorine atoms in a trans orientation. The rotational constants and nuclear quadrupole coupling constants have been measured, providing precise structural details .

Chemical Reactions Analysis

Fluoroacetyl chloride participates in various chemical reactions, including the photooxidation of fluoroacetates, which can lead to the formation of fluorocarboxylic acids. The reaction mechanisms involve the formation of fluoroalkoxy radicals, which can undergo H-atom abstraction or alpha-ester rearrangement to produce different products. The yields of these reactions have been quantified, offering insights into the reactivity of fluoroacetyl chloride and its derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluoroacetyl chloride have been extensively studied through vibrational spectroscopy and ab initio calculations. The compound's conformational stability has been quantified, with the trans to cis and cis to trans barriers being determined. The enthalpy differences between the various conformations have been measured in both the gas and liquid phases. These studies have also led to the assignment of vibrational frequencies to the fundamental modes of the molecule 10.

Scientific Research Applications

1. Enzymatic Synthesis of Fluorinated Compounds

  • Application Summary: Fluorinated compounds are widely used in molecular imaging, pharmaceuticals, and materials. The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance. Therefore, the synthesis of fluorides has attracted more and more attention from biologists and chemists .
  • Methods of Application: The research progress of enzymatic synthesis of fluorinated compounds is summarized since 2015, including cytochrome P450 enzymes, aldolases, fluoroacetyl coenzyme A thioesterases, lipases, transaminases, reductive aminases, purine nucleoside phosphorylases, polyketide synthases, fluoroacetate dehalogenases, tyrosine phenol-lyases, glycosidases, fluorinases, and multienzyme system .
  • Results or Outcomes: The direct formation of the C-F bond by fluorinase is the most effective and promising method. The structure and catalytic mechanism of fluorinase are introduced to understand fluorobiochemistry .

2. In Vitro Selection of DNA Aptamers

  • Application Summary: Fluoroacetamide is a lethal rodenticide to humans and animals which is still frequently abused in food storage somewhere in China. The production of antibodies for fluoroacetamide is difficult due to its high toxicity to animals, which limits the application of immunoassay method in poison detection .
  • Methods of Application: In this work, aptamers targeting N-fluoroacetyl glycine as an analog of fluoroacetamide were selected by a specific systematic evolution of ligands by exponential enrichment (SELEX) strategy. The binding ability of the selected aptamers to fluoroacetamide was identified using surface plasmon resonance (SPR)-based assay .
  • Results or Outcomes: The estimated K_D values in the low micromolar range showed a good affinity of these aptamers to the target .

Safety And Hazards

Fluoroacetyl chloride is highly toxic by inhalation and corrosive to skin and eyes . It can cause severe skin burns and eye damage . When heated to decomposition, it emits very toxic fumes of chlorine and fluorine-containing compounds .

Future Directions

Fluorinated compounds, including fluoroacetyl chloride, are widely used in molecular imaging, pharmaceuticals, and materials . The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and improve their performance . Therefore, the synthesis of fluorides has attracted increasing attention from biologists and chemists . Future research may focus on developing more efficient and selective methods for the synthesis of fluorinated compounds .

properties

IUPAC Name

2-fluoroacetyl chloride
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InChI

InChI=1S/C2H2ClFO/c3-2(5)1-4/h1H2
Source PubChem
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InChI Key

ZBHDTYQJAQDBIH-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C(C(=O)Cl)F
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Molecular Formula

C2H2ClFO
Record name FLUOROACETYL CHLORIDE
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DSSTOX Substance ID

DTXSID4059885
Record name Fluoroacetyl chloride
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Molecular Weight

96.49 g/mol
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Physical Description

Fluoroacetyl chloride is a liquid. (EPA, 1998), Liquid; [CAMEO] Clear liquid; [MSDSonline]
Record name FLUOROACETYL CHLORIDE
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Record name Fluoroacetyl chloride
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Product Name

Fluoroacetyl chloride

CAS RN

359-06-8
Record name FLUOROACETYL CHLORIDE
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Record name 2-Fluoroacetyl chloride
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Record name Acetyl chloride, 2-fluoro-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
337
Citations
WE Truce - Journal of the American Chemical Society, 1948 - ACS Publications
… Fluoroacetyl Chloride.—(Caution! Fluoroacetic acid, sodium fluoroacetate and fluoroacetyl chloride … prepared from fluoroacetyl chloride by the procedureused to maketrifluoroacetamide.…
Number of citations: 26 pubs.acs.org
JR Durig, HV Phan, JA Hardin, TS Little - The Journal of chemical …, 1989 - pubs.aip.org
… The microwave spectrum of fluoroacetyl chloride I has been … The vibrational spectrum of fluoroacetyl chloride has been the … For the heavy atom skeleton of fluoroacetyl chloride there …
Number of citations: 44 pubs.aip.org
LB Szalanski, RG Ford - Journal of Molecular Spectroscopy, 1974 - Elsevier
The microwave spectrum of fluoroacetyl chloride has been studied in the 8–40 GHz region and transitions arising from one conformer have been assigned. This conformer has all the …
Number of citations: 27 www.sciencedirect.com
BS Deodhar, RE Brenner, JJ Klaassen… - … Acta Part A: Molecular …, 2015 - Elsevier
… In this study the FT-IR spectrum of fluoroacetyl chloride trapped in a low temperature xenon … for fluoroacetyl chloride, so as to compare them to the previous fluoroacetyl chloride …
Number of citations: 1 www.sciencedirect.com
AA El-Bindary, A Horn, P Klaeboe, CJ Nielsen… - Journal of molecular …, 1992 - Elsevier
… Recently, IR matrix-isolation spectra of chloroacetyl chloride [13,18] and fluoroacetyl chloride [l&19] in xenon matrices have been published by Davidovics, Monnier and Allouche, …
Number of citations: 6 www.sciencedirect.com
F Bergmann, A Kalmus, E Breuer - Journal of the American …, 1957 - ACS Publications
… However, halogen exchange with fluoroacetyl chloride proceeds at a much lower rate than with the ketone I. The latter, when incubated under similar conditions, is converted almost …
Number of citations: 11 pubs.acs.org
P Sleevi, TE Glass, HC Dorn - Analytical Chemistry, 1979 - ACS Publications
… Peaks 7 and 9 are for trifluoroacetyl chloride and trifluoroacetlc acid (formed from traces of … In order to estimate therelative reactivity of the trifluoroacetyl chloride reagent with various …
Number of citations: 52 pubs.acs.org
M Monnier, G Davidovics, A Allouche - Journal of molecular structure, 1991 - Elsevier
The Fourier transform infrared (FT-IR) spectrum (3100-450 cm −1 ) of fluoroacetyl chloride trapped in a low temperature xenon matrix has been recorded and the sensitivity of the …
Number of citations: 8 www.sciencedirect.com
JEF Jenkins, JA Ladd - Journal of the Chemical Society B: Physical …, 1968 - pubs.rsc.org
… the two stable conformations of fluoroacetyl chloride estimated to be 980 f 100 cal./mole. … The corresponding value for fluoroacetyl chloride found in this work (980 & 100 cal./mole) is …
Number of citations: 4 pubs.rsc.org
JT Welch, K Araki, R Kawecki… - The Journal of Organic …, 1993 - ACS Publications
… Optically active 3-fluoro-/3-lactams 4 and 5 were prepared via a ketene-imine cycloaddition reaction using fluoroacetyl chloride and an imine derived from (R)-glyceraldehyde acetonide…
Number of citations: 64 pubs.acs.org

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